1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-cyclopropyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-15-10(6-7-14-15)12-9(13(18)19)4-5-11(17)16(12)8-2-3-8/h6-9,12H,2-5H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNXGLHTMSDKNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCC(=O)N2C3CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Functional Group Analysis
- Pyrazole vs. Imidazole’s basicity (pKa ~7) may influence solubility and target interactions compared to pyrazole (pKa ~2.5) .
- Ester vs.
- Core Modifications : Compounds with pyrimidine or thiazole cores (e.g., C₁₆H₁₇F₃N₆O₂) introduce larger aromatic systems, which may enhance π-π stacking interactions but increase molecular weight and complexity .
Research Implications
- Structure-Activity Relationship (SAR) : The pyrazole ring’s position and substitution pattern (e.g., 1-methyl vs. 1,3-dimethyl) warrant further exploration to optimize target engagement.
- Metabolic Stability : The cyclopropyl group and carboxylic acid moiety may synergize to improve pharmacokinetic profiles compared to ester or imidazole-containing analogs .
- Biological Screening: No explicit activity data for the target compound is available in the provided evidence. Future studies should prioritize assays against relevant targets (e.g., enzymes or receptors implicated in inflammation or oncology).
Biological Activity
1-Cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid (CAS No. 1773871-85-4) is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₇N₃O₃
- Molecular Weight : 263.29 g/mol
- CAS Number : 1773871-85-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the cyclopropyl and pyrazole moieties enhances its affinity for these targets.
Key Mechanisms:
- Inhibition of Kinases : Preliminary studies suggest that derivatives of pyrazole compounds often act as inhibitors of various kinases, which play crucial roles in cancer progression and cell signaling pathways .
- Antioxidant Activity : Some studies indicate that compounds with similar structures exhibit antioxidant properties, potentially protecting cells from oxidative stress .
Anticancer Properties
Recent research highlights the anticancer potential of 1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid. In vitro studies have demonstrated its efficacy against several cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa (Cervical Cancer) | 1.4 ± 0.2 | High sensitivity to treatment |
| BxPC-3 (Pancreatic Cancer) | 0.50 ± 0.02 | Most sensitive to this compound |
| RD (Rhabdomyosarcoma) | 16.2 ± 0.3 | Moderate sensitivity |
| MDCK (Normal Kidney Cells) | >10 | Indicates selectivity towards cancer cells |
These findings suggest a promising therapeutic index for this compound, which could minimize cytotoxic effects on normal cells while effectively targeting cancerous cells .
Pharmacokinetics
The introduction of a cyclopropyl group has been shown to enhance the pharmacokinetic properties of related compounds, improving their absorption and distribution within biological systems . This modification may lead to better bioavailability and therapeutic outcomes.
Study on Antiproliferative Effects
A notable study investigated the antiproliferative effects of this compound on various cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis in sensitive cell lines such as HeLa and BxPC-3. The study utilized flow cytometry to assess apoptosis markers, confirming the compound's mechanism of action through programmed cell death induction .
Toxicity Assessment
In vivo toxicity assessments were conducted using Daphnia magna as a model organism. The results showed no significant toxic effects at lower concentrations, suggesting a favorable safety profile for further development in clinical settings .
Preparation Methods
Synthesis of 1-methyl-1H-pyrazol-5-yl moiety
1-methyl-1H-pyrazol derivatives are commonly prepared via cyclization reactions of hydrazines with β-dicarbonyl compounds or through modification of pyrazole carboxylic acids.
- Example Preparation of 1-methyl-2-pyrazolin-5-one :
Starting from 5-chloro-1-methyl-4-pyrazolecarboxylic acid, treatment with aqueous sodium hydroxide at elevated temperature (175 °C) in an autoclave for 6 hours yields 1-methyl-2-pyrazolin-5-one with yields around 92% after work-up and purification by liquid-liquid extraction and Soxhlet extraction with ethanol.
| Step | Reagent/Condition | Yield (%) | Notes |
|---|---|---|---|
| 1 | 5-chloro-1-methyl-4-pyrazolecarboxylic acid + 25% NaOH, 175 °C, 6h | 92.3 | Autoclave reaction under pressure |
| 2 | Acidification and extraction | - | Isolation of product with 98.9% purity |
This intermediate or closely related pyrazole carboxylic acids can be further functionalized or coupled in subsequent steps.
Preparation of Cyclopropyl Substituted Intermediates
The cyclopropyl group introduction is often achieved by cyclopropanation reactions or by using cyclopropyl-substituted building blocks.
- Example Compound : rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid is a related intermediate with a cyclopropyl ring attached to a pyrazolyl group. This compound can be synthesized by stereoselective cyclopropanation of alkenes bearing pyrazole substituents or via chiral auxiliary mediated synthesis.
Formation of the Piperidine-3-carboxylic Acid Core
The piperidine ring with a ketone at position 6 and carboxylic acid at position 3 is a key scaffold. Synthetic routes typically involve:
- Cyclization of amino acid derivatives or amino ketones.
- Use of protecting groups for selective functionalization.
- Coupling reactions to attach substituents at desired positions.
While direct synthesis data for this exact piperidine derivative is scarce, analogous methods include:
- Amide coupling reactions using carbodiimide chemistry (e.g., EDCI with HOBt) in DMF solvent at room temperature to attach pyrazole carboxylic acid derivatives to piperidine intermediates.
| Reaction Parameter | Condition | Outcome |
|---|---|---|
| Coupling agents | EDCI, HOBt | Efficient amide bond formation |
| Solvent | DMF | Good solubility and reaction medium |
| Temperature | 20–23 °C | Mild conditions for selectivity |
| Reaction time | 17 hours | Complete conversion |
| Work-up | Saturated NaHCO3 wash, extraction with CH2Cl2 | Purification by silica gel chromatography |
This approach is applicable for coupling 1-methyl-1H-pyrazol-5-carboxylic acid derivatives to amino-functionalized piperidine intermediates.
Representative Synthetic Route (Inferred)
Based on the above data and common organic synthesis principles, a plausible synthetic route for 1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid is:
Synthesize or procure 1-methyl-1H-pyrazol-5-carboxylic acid via pyrazole ring construction or modification of pyrazole carboxylic acid derivatives.
Prepare cyclopropyl-substituted piperidine intermediate by cyclopropanation or using cyclopropyl-substituted amino acid derivatives.
Couple the pyrazolyl carboxylic acid to the piperidine intermediate using carbodiimide-mediated amide bond formation (EDCI/HOBt) in DMF at room temperature for 17 hours.
Purify the final compound by silica gel chromatography, eluting with a gradient of methanol in methylene chloride.
Data Summary Table
Research Findings and Notes
The carbodiimide coupling method (EDCI/HOBt) in DMF at ambient temperature is a widely used, mild, and effective approach for forming amide bonds between carboxylic acids and amines, suitable for sensitive heterocyclic systems like pyrazoles and piperidines.
The preparation of the pyrazole moiety under alkaline hydrolysis and subsequent acidification conditions provides high yields and purity, essential for downstream coupling reactions.
Cyclopropyl substitution on heterocycles can be achieved via stereoselective cyclopropanation or by using preformed cyclopropyl building blocks, which is critical for maintaining stereochemistry and biological activity.
Purification by silica gel chromatography with a methanol gradient in methylene chloride is effective for isolating the target compound from reaction mixtures containing polar heterocycles and carboxylic acids.
The preparation of 1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid involves multi-step synthesis combining pyrazole chemistry, cyclopropyl group introduction, and amide coupling techniques. Key methods include:
- Synthesis of pyrazole carboxylic acid derivatives under alkaline conditions.
- Formation of cyclopropyl-substituted intermediates by cyclopropanation.
- Carbodiimide-mediated amide bond formation in DMF at room temperature.
- Purification by chromatographic methods.
This synthetic approach is supported by diverse research findings and is consistent with standard organic synthesis practices for complex heterocyclic carboxylic acids.
Q & A
Q. What are the recommended synthetic routes for 1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid?
Methodological Answer:
- Key Steps :
- Core Scaffold Formation : Start with piperidine derivatives (e.g., 6-oxopiperidine-3-carboxylic acid) and introduce cyclopropyl groups via alkylation or cyclopropanation reactions.
- Pyrazole Substitution : Use Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 1-methyl-1H-pyrazol-5-yl moiety.
- Carboxylic Acid Protection/Deprotection : Protect the carboxylic acid group during synthesis using tert-butyl esters, followed by acidic deprotection .
- Critical Parameters :
- Reaction solvents (e.g., DMF, THF) and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions).
- Temperature control (e.g., 80–100°C for coupling) and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. What analytical techniques are suitable for characterizing this compound?
Methodological Answer :
- HPLC : For purity assessment (e.g., C18 column, acetonitrile/water gradient).
- FTIR : Confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the carboxylic acid and ketone groups).
- NMR :
- ¹H NMR : Identify cyclopropyl protons (δ 0.5–1.5 ppm) and pyrazole protons (δ 7.0–8.0 ppm).
- ¹³C NMR : Carboxylic acid carbon at ~170 ppm and ketone carbon at ~200 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation .
Advanced Research Questions
Q. How can structural contradictions in reported spectral data be resolved?
Methodological Answer :
- Issue : Discrepancies in NMR shifts or MS fragmentation patterns may arise from stereochemistry or solvent effects.
- Resolution Strategies :
- Cross-Validation : Compare data with structurally similar compounds (e.g., piperidine-3-carboxylic acid derivatives in and pyrazole analogs in ).
- Computational Modeling : Use DFT calculations to predict NMR shifts and verify experimental data .
- Variable Temperature NMR : Resolve overlapping peaks caused by conformational dynamics.
Q. What strategies optimize yield in the final coupling step of the synthesis?
Methodological Answer :
-
Variables to Test :
- Catalyst Loading : Vary Pd(PPh₃)₄ from 1–5 mol% (higher loadings may reduce side reactions).
- Base Selection : Compare K₃PO₄, Na₂CO₃, and Cs₂CO₃ for coupling efficiency.
- Solvent Polarity : Test DMF vs. THF; polar aprotic solvents often enhance coupling rates.
-
Data-Driven Example :
Solvent Catalyst (mol%) Yield (%) DMF 2 72 THF 2 58 DMF 5 85 (Hypothetical data based on )
Q. How does the cyclopropyl group influence the compound’s stability under acidic/basic conditions?
Methodological Answer :
- Stability Testing :
- Accelerated Degradation : Expose the compound to pH 2 (HCl) and pH 10 (NaOH) at 40°C for 24 hours.
- Monitoring : Use HPLC to track degradation products (e.g., ring-opening of cyclopropane or decarboxylation).
- Findings : Cyclopropane rings are generally acid-sensitive but stable in neutral/basic conditions. Carboxylic acid groups may decarboxylate under strong acidic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
